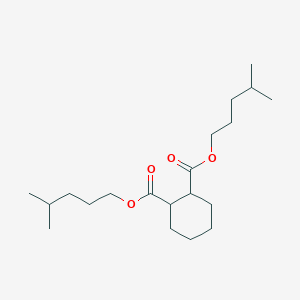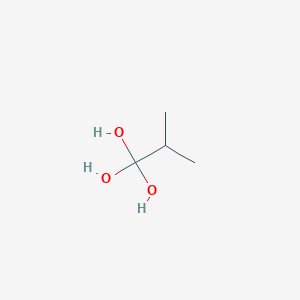![molecular formula C16H10Cl2N4O5 B14257271 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole CAS No. 207232-76-6](/img/structure/B14257271.png)
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The presence of chloromethyl and nitrophenyl groups further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-(chloromethyl)-5-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Dehydrating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and complex heterocyclic compounds.
Scientific Research Applications
2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(chloromethyl)-1-methoxy-4-octyloxybenzene
- 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
- 2,5-Bis(aminomethyl)furan
Uniqueness
Compared to similar compounds, 2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole stands out due to its unique combination of chloromethyl and nitrophenyl groups attached to the oxadiazole ring
Properties
CAS No. |
207232-76-6 |
|---|---|
Molecular Formula |
C16H10Cl2N4O5 |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
2,5-bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10Cl2N4O5/c17-7-9-1-3-11(21(23)24)5-13(9)15-19-20-16(27-15)14-6-12(22(25)26)4-2-10(14)8-18/h1-6H,7-8H2 |
InChI Key |
LCYWFESIRBERQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
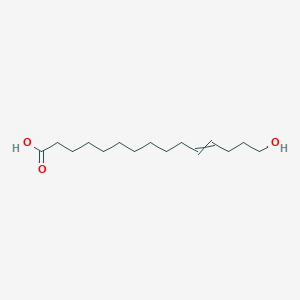

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
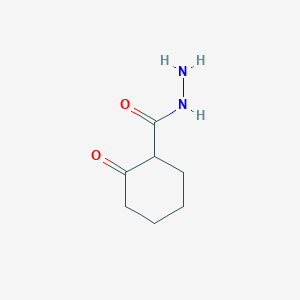

![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

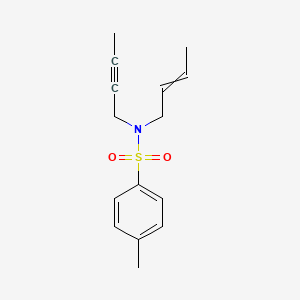
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
